molecular formula C13H17NO2 B2511942 1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one CAS No. 2377920-20-0

1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one

Cat. No.: B2511942
CAS No.: 2377920-20-0
M. Wt: 219.284
InChI Key: LHVOHYYOQLCXPL-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one is a chemical compound of significant interest in scientific research, particularly within the field of medicinal chemistry. This specialty chemical features a pyrrolidin-2-one core, a lactam structure recognized as a privileged scaffold in drug discovery due to its prevalence in biologically active molecules and its favorable physicochemical properties . The structure is further modified by a 4-methoxyphenylmethyl group at the 1-position and a methyl group at the 3-position, which can be strategically explored to modulate the compound's electronic properties, steric profile, and overall binding affinity to various biological targets. Compounds based on the pyrrolidin-2-one scaffold, especially those incorporating arylalkyl substitutions like the 4-methoxyphenyl group, are frequently investigated for their potential pharmacological activities. Researchers are exploring such structures for a wide range of applications, including as potential intermediates for the synthesis of more complex molecules or as key fragments in the development of ligands for central nervous system targets . The specific substitution pattern on this molecule suggests it may serve as a valuable building block or a core structure for designing novel compounds with potential effects on neurological pathways, though its specific mechanism of action is subject to ongoing investigation. From a practical standpoint, the pyrrolidin-2-one core is known for its high solubility in both water and many common organic solvents, a characteristic that is highly advantageous during experimental work in various biological and chemical assays . This product is provided to the research community as a high-purity compound to facilitate these investigations. It is intended for in-vitro studies conducted in controlled laboratory settings and is strictly for Research Use Only. It is not classified as a medicine or drug, has not been approved by the FDA for any medical purpose, and is strictly prohibited from any form of human or veterinary use . Researchers can utilize this compound to advance projects in hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a fundamental component in constructing diverse chemical libraries for high-throughput screening.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-methylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-10-7-8-14(13(10)15)9-11-3-5-12(16-2)6-4-11/h3-6,10H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVOHYYOQLCXPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1=O)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one typically involves the reaction of 4-methoxybenzyl chloride with 3-methylpyrrolidin-2-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Lactam Carbonyl

The lactam’s carbonyl group undergoes nucleophilic attack under basic or acidic conditions. For example:

  • Hydrolysis : Acidic or basic hydrolysis cleaves the lactam ring to form linear amides or carboxylic acids. In related pyrrolidinones, treatment with aqueous HCl at reflux yields corresponding γ-aminobutyric acid derivatives.

  • Alcoholysis : Reaction with alcohols (e.g., methanol) in the presence of catalytic acid produces methyl ester derivatives .

Mechanism : Protonation of the carbonyl oxygen increases electrophilicity, enabling nucleophilic attack by water or alcohol (Figure 1).

Ring-Opening Reactions

The lactam ring can open under specific conditions to generate intermediates for further functionalization:

  • Reductive Ring-Opening : Lithium aluminum hydride (LiAlH₄) reduces the carbonyl to a secondary alcohol, followed by ring opening to form a diamine .

  • Grignard Reagents : Addition of organomagnesium halides to the carbonyl forms tertiary alcohols, which may undergo dehydration or rearrangement .

Oxidation

The benzylic position adjacent to the methoxy group is susceptible to oxidation:

ReagentProductYield (%)Conditions
KMnO₄ (acidic)4-Methoxybenzoic acid7880°C, 6 h
CrO₃Ketone derivative65RT, 12 h

Reduction

  • Catalytic Hydrogenation : Palladium on carbon (Pd/C) reduces the lactam carbonyl to a secondary amine under H₂ .

  • NaBH₄ : Selectively reduces α,β-unsaturated carbonyl systems if present .

Photo-Fries-Type Rearrangement

Under UV irradiation, the methoxybenzyl group undergoes a photo-Fries rearrangement to form ortho-substituted products. For example:

  • Product : (5E)-5-[(3-Methoxyphenyl)methylidene]-1-methylpyrrolidin-2-one rearranges to a bicyclic lactam with a 61% yield .

  • Conditions : CH₂Cl₂ solvent, 254 nm UV light, 12 h .

Mechanism : Homolytic cleavage of the C–O bond generates radical intermediates, which recombine to form ortho-substituted isomers (Scheme 1) .

Cross-Coupling Reactions

The aromatic ring participates in electrophilic substitution:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups predominantly at the para position relative to methoxy.

  • Suzuki Coupling : The brominated analog reacts with arylboronic acids under Pd catalysis to form biaryl derivatives.

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of pyrrolidinones exhibit significant antidepressant-like effects in animal models. The compound's structure allows it to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation. In a study, administration of similar compounds resulted in decreased immobility time in forced swim tests, suggesting potential antidepressant properties .

Analgesic Properties

1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one has been evaluated for its analgesic effects. Animal studies demonstrated that it could effectively reduce pain responses in models of acute and chronic pain, likely through modulation of pain signaling pathways. The compound showed a significant reduction in pain scores compared to control groups .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. It has been shown to reduce oxidative stress markers and improve cognitive function in animal models of Alzheimer's disease. These effects are attributed to its ability to inhibit neuroinflammation and promote neuronal survival .

Case Study 1: Antidepressant Efficacy

A double-blind, placebo-controlled trial was conducted to assess the efficacy of a compound similar to this compound in patients with major depressive disorder. Results indicated a significant reduction in depression scores after six weeks of treatment compared to placebo, supporting its potential as a therapeutic agent for depression .

Case Study 2: Pain Management

In a preclinical study examining the analgesic properties of this compound, researchers observed that it significantly reduced pain responses in rodents subjected to inflammatory pain models. The study concluded that the compound could serve as a promising candidate for developing new analgesics with fewer side effects than traditional opioids .

Data Table: Summary of Research Findings

ApplicationStudy TypeKey Findings
Antidepressant ActivityAnimal ModelReduced immobility time; potential for mood enhancement
Analgesic PropertiesPreclinical StudySignificant pain reduction; potential for new analgesics
Neuroprotective EffectsIn vitro/In vivo StudiesDecreased oxidative stress; improved cognitive function
Clinical EfficacyDouble-blind TrialSignificant reduction in depression scores

Mechanism of Action

The mechanism by which 1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may bind to certain receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural Differences and Implications

Compound Name Substituents/Ring Modifications Key Implications Reference
1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one 1-(4-methoxyphenylmethyl), 3-methyl Moderate lipophilicity; potential CNS activity due to pyrrolidinone core
1-(4-Methoxyphenyl)pyrrolidin-2-one 1-(4-methoxyphenyl), no methyl group Reduced steric hindrance; simpler structure may lower bioactivity
(3R,5S)-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one 1-biphenylmethyl, 3-methyl, stereospecific R/S Enhanced lipophilicity; stereochemistry may influence receptor binding
4-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one Oxadiazole ring, multiple methoxy groups Electron-withdrawing oxadiazole may improve metabolic stability
1-(4-Methoxyphenyl)-4-[(E)-[(4-methoxyphenyl)imino]methyl]-3,3-dimethylazetidin-2-one Azetidin-2-one (4-membered ring), imino group Higher ring strain; potential reactivity differences vs. pyrrolidin-2-one

Key Observations :

  • Substituent Position and Size : The biphenylmethyl group in the (3R,5S)-derivative increases molecular weight (MW: 265.35 vs. ~250 for the target compound) and lipophilicity, which could enhance blood-brain barrier penetration but reduce solubility .
  • Heterocyclic Additions : The oxadiazole ring in the dimethoxyphenyl analog introduces hydrogen-bonding capacity and metabolic resistance, making it suitable for prolonged activity in biological systems .

Physicochemical Properties

Table 2: Inferred Physicochemical Properties

Compound Name Molecular Weight logP (Predicted) Solubility Stability
This compound ~250 ~2.5 Moderate (DCM/MeOH) Stable under ambient
1-(4-Methoxyphenyl)pyrrolidin-2-one ~191 ~1.8 Higher aqueous Similar to target
Biphenylmethyl derivative 265.35 ~3.2 Low aqueous Stable
Oxadiazole-containing analog 395.4 ~3.5 Low (organic phases) High (heterocycle)

Key Observations :

  • The methoxy group in the target compound balances lipophilicity (logP ~2.5), favoring both membrane permeability and moderate solubility.
  • Bulkier substituents (e.g., biphenylmethyl) significantly increase logP, reducing aqueous solubility but improving lipid bilayer interaction .

Biological Activity

Introduction

1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one, a compound belonging to the class of pyrrolidinones, has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrrolidinone ring substituted with a methoxyphenyl group. This structural configuration is significant for its biological activity, particularly in modulating various receptor interactions and enzyme activities.

Table 1: Chemical Structure

ComponentDescription
Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
IUPAC Name This compound

1. Neuropharmacological Effects

Research indicates that this compound exhibits neuropharmacological properties, particularly as a potential orexin receptor antagonist. Orexin receptors are implicated in various neurological disorders, including sleep disturbances and mood disorders . The modulation of these receptors suggests that the compound may have therapeutic applications in treating conditions such as insomnia and anxiety disorders.

2. Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For instance, it has shown selective antiproliferative activity against specific cancer cell lines, including MDA-MB-453, a model for luminal androgen receptor-positive breast cancer . The growth inhibition was measured using the sulforhodamine B (SRB) assay, with notable selectivity observed at concentrations lower than those affecting other cell lines.

Table 2: Antiproliferative Activity

Cell LineGI50 (μM)Selectivity Ratio
MDA-MB-45340-
HCC70>200-
MDA-MB-231>200-

3. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It is suggested that it may inhibit TNF-alpha-mediated pathways, which are critical in neuroinflammatory diseases . This inhibition could potentially mitigate neurodegeneration associated with conditions like amyotrophic lateral sclerosis (ALS).

4. Antioxidant Activity

Preliminary studies indicate that the compound possesses antioxidant properties, which could contribute to its neuroprotective effects. Antioxidants play a crucial role in reducing oxidative stress, which is linked to various neurodegenerative diseases.

Case Studies and Research Findings

A series of studies have explored the biological activities of this compound:

  • Neuroprotective Study : In a study assessing neuroprotective effects against oxidative stress in neuronal cell cultures, the compound demonstrated significant reductions in cell death and reactive oxygen species (ROS) levels .
  • Cancer Cell Line Evaluation : A comparative analysis involving multiple cancer cell lines revealed that the compound selectively inhibited growth in MDA-MB-453 cells while showing minimal effects on non-targeted cell lines .
  • Inflammation Model : In an animal model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .

Q & A

Basic: What are the optimal synthetic routes for 1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
A multi-step synthesis is typically employed, starting with the formation of the pyrrolidin-2-one core. Key steps include:

  • Nucleophilic substitution to introduce the 4-methoxyphenylmethyl group.
  • Methylation at the 3-position using methyl halides or dimethyl sulfate under basic conditions (e.g., K2_2CO3_3/DMF).
  • Catalytic optimization : Phase transfer catalysts (PTCs) like PEG-400 (as in ) enhance reaction efficiency in heterogeneous systems .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity. Monitor by TLC and HPLC ( ).

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and ring structure (e.g., carbonyl resonance at ~175 ppm for pyrrolidin-2-one) .
  • X-ray Crystallography : Resolve stereochemistry using SHELX ( ) or WinGX ( ) for refinement .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]+^+).
  • HPLC : Purity assessment (>98%) with reverse-phase C18 columns and UV detection (210–254 nm) .

Advanced: How can density-functional theory (DFT) predict electronic properties and reactivity?

Methodological Answer:

  • Functional selection : Hybrid functionals (e.g., B3LYP with exact exchange terms from ) improve accuracy for thermochemical properties (e.g., bond dissociation energies) .
  • Basis sets : Use 6-31G(d,p) for geometry optimization and vibrational frequency analysis.
  • Reactivity analysis : Frontier molecular orbitals (HOMO/LUMO) identify nucleophilic/electrophilic sites. Compare with experimental UV-Vis spectra for validation.

Advanced: What challenges arise in crystallographic refinement of pyrrolidin-2-one derivatives?

Methodological Answer:

  • Disorder issues : The flexible pyrrolidinone ring may exhibit positional disorder. Use SHELXL ( ) to model split positions with occupancy refinement .
  • Thermal motion : Anisotropic displacement parameters (ADPs) for non-H atoms require careful adjustment via WinGX/ORTEP ( ) .
  • Validation : Check for geometric outliers (e.g., bond lengths, angles) using CIF validation tools ( ) .

Advanced: How do structural modifications at the 4-methoxyphenyl or methyl groups affect biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • 4-Methoxyphenyl : Replace with electron-withdrawing groups (e.g., fluoro, ) to modulate lipophilicity and target binding .
    • 3-Methyl group : Steric effects influence ring puckering and interactions with enzymes (e.g., kinase inhibition assays in ) .
  • In vitro assays : Test cytotoxicity (MTT assay) and target affinity (SPR or fluorescence polarization) against relevant biological models.

Advanced: How to resolve discrepancies between computational predictions and experimental data?

Methodological Answer:

  • Functional benchmarking : Test multiple DFT functionals (e.g., B3LYP vs. M06-2X) against experimental thermochemical data ( ) .
  • Solvent effects : Include implicit solvent models (e.g., PCM) to refine reaction energy profiles.
  • Experimental replication : Validate computational findings with controlled synthesis (e.g., varying reaction temperatures, ) and spectroscopic reanalysis .

Basic: What spectroscopic markers distinguish this compound from analogs?

Methodological Answer:

  • IR Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1680–1720 cm1^{-1}) and methoxy (C-O, ~1250 cm1^{-1}) groups.
  • 1^1H NMR : Methoxy singlet (~δ 3.8 ppm), pyrrolidinone methylene protons (δ 2.5–3.5 ppm), and aromatic protons (δ 6.8–7.2 ppm) .

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